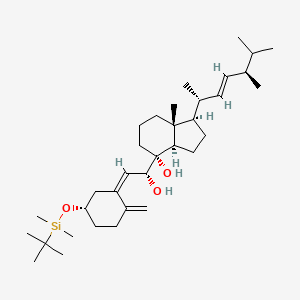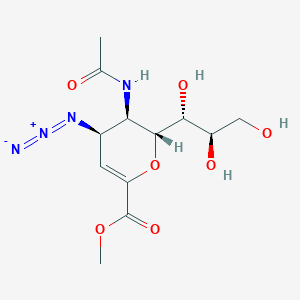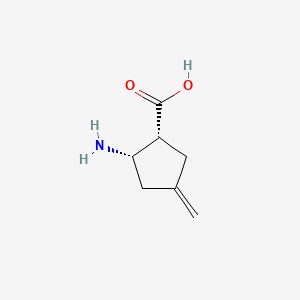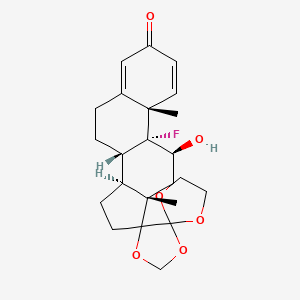![molecular formula C46H52N5O8P B1146956 (N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)- CAS No. 140712-83-0](/img/new.no-structure.jpg)
(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- is a complex organic molecule often used in the field of synthetic chemistry. It is characterized by the presence of multiple functional groups, including benzoyl, diisopropylamino, cyanoethoxy, and dimethoxytrityl groups. These functional groups contribute to the compound’s reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- typically involves multiple steps, each requiring specific reagents and conditionsThe benzoyl group is then introduced via a benzoylation reaction using benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesizers that can handle the sequential addition of reagents and the purification of intermediates. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
The compound (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or cyanoethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
The compound (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the benzoyl and cyanoethoxy groups can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
N4-Benzoyl-7’-O-(4,4’-dimethoxytrityloxy)morpholinocytosine: A cytidine analog with potential anti-metabolic and anti-tumor activities.
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamine: A derivative with antibacterial properties.
Uniqueness
The uniqueness of (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- lies in its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
140712-83-0 |
|---|---|
分子式 |
C46H52N5O8P |
分子量 |
833.9 g/mol |
IUPAC名 |
N-[1-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(56-29-13-27-47)57-31-41-40(30-43(58-41)50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)59-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53) |
InChIキー |
OXUQZHDIUOKQGM-UHFFFAOYSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


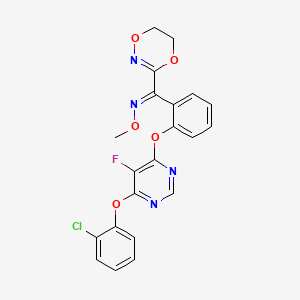
![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B1146885.png)
